2,4,5-Trihydroxyphenylalanine
Overview
Description
6-Hydroxy-DOPA, also known as 2,4,5-trihydroxyphenylalanine, is a catecholamine neurotoxin and an endogenous excitotoxin. It is a derivative of the amino acid tyrosine and is structurally similar to dopamine. This compound is primarily known for its selective neurotoxic effects on noradrenergic neurons, making it a valuable tool in neurobiological research .
Mechanism of Action
Target of Action
6-Hydroxy-DL-DOPA, also known as 6-Hydroxydopa or 2,4,5-Trihydroxyphenylalanine, primarily targets two proteins: RAD52 and APE1 .
- RAD52 : This protein plays a crucial role in DNA repair, particularly in the homologous recombination pathway .
- APE1 : Also known as apurinic/apyrimidinic endonuclease, APE1 is a nuclease that is essential for the DNA base excision repair pathway .
Mode of Action
6-Hydroxy-DL-DOPA acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 .
Biochemical Pathways
The primary biochemical pathways affected by 6-Hydroxy-DL-DOPA are the DNA repair pathways . By inhibiting RAD52 and APE1, 6-Hydroxy-DL-DOPA disrupts the homologous recombination pathway and the DNA base excision repair pathway, respectively .
Pharmacokinetics
It is soluble in 1m hcl, suggesting that it may be absorbed in the acidic environment of the stomach .
Result of Action
The inhibition of RAD52 and APE1 by 6-Hydroxy-DL-DOPA leads to a disruption in DNA repair, which can result in DNA damage and genomic instability . This compound selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro .
Action Environment
It is known that the compound should be stored at -20°c and that solutions should be freshly prepared and protected from exposure to light .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-DL-DOPA plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit RAD52, a protein involved in DNA repair, by binding to its single-strand DNA binding domains . Additionally, 6-Hydroxy-DL-DOPA inhibits APE1 (apurinic/apyrimidinic endonuclease), which is essential for the DNA base excision repair pathway . These interactions highlight the compound’s potential in influencing DNA repair mechanisms and its relevance in cancer research, particularly in BRCA-deficient cancer cells .
Cellular Effects
6-Hydroxy-DL-DOPA has notable effects on various cell types and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells by disrupting the RAD52 protein’s ability to bind to single-strand DNA . This disruption leads to impaired DNA repair and increased cell death in these cancer cells. Furthermore, 6-Hydroxy-DL-DOPA has been shown to affect noradrenergic neurons, leading to neurotoxicity and the destruction of noradrenergic nerve terminals in peripheral organs and tissues . This neurotoxic effect is particularly significant in studies related to neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-DL-DOPA involves its interaction with specific biomolecules and enzymes. As an allosteric inhibitor of RAD52, 6-Hydroxy-DL-DOPA binds to the protein and transforms its oligomeric ring structures into dimers, thereby abolishing the ssDNA binding channel . This inhibition prevents RAD52 from participating in DNA repair processes, leading to increased sensitivity of BRCA-deficient cells to DNA damage. Additionally, 6-Hydroxy-DL-DOPA inhibits APE1, further compromising the DNA repair pathways and enhancing its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-DL-DOPA can change over time. The compound is relatively stable when stored at -20°C and protected from light . Its neurotoxic effects on noradrenergic neurons are not permanent, as the sympathetic nervous system can regenerate and reinnervate the affected areas within approximately six weeks . This temporal aspect is crucial for understanding the long-term implications of 6-Hydroxy-DL-DOPA in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-DL-DOPA vary with different dosages in animal models. At high doses, the compound can produce near-total noradrenergic denervation of the hippocampus, neocortex, and cerebellum in rodents . This extensive denervation leads to significant neurotoxicity and can be lethal at extremely high doses. Conversely, lower doses may result in partial denervation and allow for the study of regenerative processes in the nervous system.
Metabolic Pathways
6-Hydroxy-DL-DOPA is involved in several metabolic pathways, particularly those related to catecholamine metabolism. It is a precursor to the neurotoxin 6-hydroxydopamine, which is formed by the action of L-aromatic amino acid decarboxylase . This conversion is significant in studies of neurodegenerative diseases, as 6-hydroxydopamine is used to model Parkinson’s disease in animal studies. Additionally, 6-Hydroxy-DL-DOPA can be further oxidized to form quinones, which contribute to its neurotoxic effects .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-DL-DOPA is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its solubility and stability, with higher concentrations observed in regions with active catecholamine metabolism. This distribution pattern is essential for understanding its localized effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Hydroxy-DL-DOPA plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in DNA repair and catecholamine metabolism . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding this localization is crucial for elucidating the precise mechanisms of its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxy-DOPA can be synthesized through various chemical routes. One common method involves the hydroxylation of L-DOPA (3,4-dihydroxyphenylalanine) using specific hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the stability of the hydroxylated product .
Industrial Production Methods: Industrial production of 6-Hydroxy-DOPA involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to isolate the desired product. Quality control measures are implemented to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-DOPA undergoes several types of chemical reactions, including:
Oxidation: It is readily oxidized to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. .
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and metal catalysts such as iron or copper ions
Substitution: Substitution reactions often require specific catalysts or reagents to facilitate the replacement of hydroxyl groups.
Major Products Formed:
Oxidation Products: Quinones, dopachrome, and dopaminechrome
Reduction Products: Reduced catecholamine derivatives.
Substitution Products: Various substituted catecholamines.
Scientific Research Applications
6-Hydroxy-DOPA has a wide range of scientific research applications, including:
Neurobiological Research: It is used to study the selective destruction of noradrenergic neurons, providing insights into neurodegenerative diseases such as Parkinson’s disease
Cancer Research: 6-Hydroxy-DOPA acts as an allosteric inhibitor of RAD52 and APE1, making it useful in studying the proliferation of BRCA-deficient cancer cells
DNA Repair Studies: It inhibits RAD52 binding to single-strand DNA binding domains, contributing to research on DNA repair mechanisms
Pharmacological Studies: The compound is used to investigate the effects of neurotoxins and excitotoxins on neuronal function and survival
Comparison with Similar Compounds
6-Hydroxy-DOPA is often compared to other catecholamine derivatives, such as:
6-Hydroxydopamine (6-OHDA): Both compounds are neurotoxins, but 6-Hydroxy-DOPA is more selective for noradrenergic neurons
Dopamine: Unlike dopamine, 6-Hydroxy-DOPA has neurotoxic properties and is used primarily in research settings
L-DOPA: While L-DOPA is a precursor to dopamine and used in the treatment of Parkinson’s disease, 6-Hydroxy-DOPA is used to model neurodegenerative conditions
Properties
IUPAC Name |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRUSPZOTYMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943928 | |
Record name | 2,5-Dihydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21373-30-8 | |
Record name | 3-(2,4,5-Trihydroxyphenyl)-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21373-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxydopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYDOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxydopa (TOPA) exert its neurotoxic effects?
A1: TOPA's neurotoxicity is primarily attributed to two mechanisms:
- Excitotoxicity: TOPA, particularly its oxidized form, topa quinone, acts as a potent non-N-methyl-D-aspartate (non-NMDA) glutamatergic agonist. [] This leads to excessive neuronal excitation and subsequent cell death. [, ]
- Oxidative Stress: TOPA readily undergoes autoxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), superoxide radical (O2•-), and hydroxyl radical (•OH). [, ] These ROS cause oxidative damage to cellular components like lipids, proteins, and DNA, ultimately contributing to neuronal death. [, ]
Q2: Does 6-hydroxydopamine (6-OHDA) play a role in TOPA-induced neurotoxicity?
A2: While TOPA itself is neurotoxic, its in vivo conversion to 6-OHDA might contribute to its overall toxicity. 6-OHDA is a well-known neurotoxin that causes degeneration of noradrenergic nerve terminals. [] Some studies suggest that TOPA might be converted to 6-OHDA in vivo, further exacerbating its neurotoxic effects. []
Q3: How does TOPA affect norepinephrine (NE) levels in the brain?
A3: TOPA administration leads to a complex pattern of NE alterations in different brain regions:
- Depletion: In regions supplied by the dorsal noradrenergic bundle, like the neocortex and hippocampus, TOPA causes significant and long-lasting NE depletion. [] This depletion is likely due to the degeneration of noradrenergic neurons and impaired NE uptake. []
- Elevation: Conversely, TOPA can elevate NE levels in other areas like the cerebellum. [, ] This increase is attributed to enhanced intraneuronal NE storage rather than increased nerve endings. []
Q4: What is the molecular formula and weight of 6-hydroxydopa?
A4: The molecular formula of 6-hydroxydopa is C9H11NO5, and its molecular weight is 213.19 g/mol.
Q5: What are the key spectroscopic characteristics of 6-hydroxydopa and its derivatives?
A5:
- 6-Hydroxydopa: Exhibits a UV absorbance maximum (λmax) at 291 nm. []
- Topa Quinone: Displays a UV absorbance maximum (λmax) at 460 nm in the presence of amines. []
- 6-Hydroxydopa Radical: Characterized by a sharp peak at 440 nm, shifting to 460 nm upon amine addition. []
- Phenylhydrazine and p-Nitrophenylhydrazine Derivatives: Exhibit distinct resonance Raman spectra that are consistent with the presence of topa quinone. []
Q6: What is the biological role of 6-hydroxydopa?
A6: TOPA, in its oxidized quinone form (TPQ), serves as an essential cofactor in copper amine oxidases (CAOs). [, , , ] CAOs are enzymes that catalyze the oxidative deamination of primary amines. []
Q7: How does topa quinone function as a cofactor in CAOs?
A7: Topa quinone acts as a redox-active cofactor, cycling between its oxidized (quinone) and reduced (benzenetriol) forms during the catalytic cycle of CAOs. It participates in the transfer of electrons from the amine substrate to molecular oxygen, ultimately leading to the formation of an aldehyde, ammonia, and hydrogen peroxide. [, , , ]
Q8: Can copper amine oxidases function without the topa quinone cofactor?
A8: No, the topa quinone cofactor is essential for the catalytic activity of copper amine oxidases. Studies with copper-free apoenzymes demonstrate that they cannot oxidize substrates efficiently. [, ]
Q9: How is topa quinone generated in CAOs?
A9: Topa quinone is produced through post-translational modification of a specific tyrosine residue within the CAO active site. This process requires both molecular oxygen and the enzyme-bound copper ion. [, , ]
Q10: What are the main toxic effects of 6-hydroxydopa?
A10: TOPA is a strong neurotoxin, primarily targeting catecholaminergic neurons. [, , ] Its toxicity is linked to both its ability to induce oxidative stress [, ] and its action as an excitotoxic agent, particularly in its oxidized topa quinone form. [, ]
Q11: Are there any protective strategies against TOPA-induced neurotoxicity?
A11: Research suggests that certain compounds may offer protection against TOPA-induced damage:
- Antioxidants: Compounds like norepinephrine can neutralize the cytotoxic effects of TOPA and its related compounds by scavenging free radicals generated during autoxidation. []
- NMDA Receptor Antagonists: Antagonists of non-NMDA glutamate receptors, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), can block TOPA's excitotoxic effects and protect neurons from cell death. [, , ]
- Ganglioside GM1: This neuroprotective agent has demonstrated efficacy in safeguarding neurons against TOPA-induced degeneration. []
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